molecular formula C19H20F3NO3 B3016688 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351601-95-0

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B3016688
CAS No.: 1351601-95-0
M. Wt: 367.368
InChI Key: XGUOBPCUQJPQIE-UHFFFAOYSA-N
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Description

The target compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety at the amide nitrogen.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-26-16-10-7-14(8-11-16)9-12-17(24)23-13-18(25,19(20,21)22)15-5-3-2-4-6-15/h2-8,10-11,25H,9,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUOBPCUQJPQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or halide.

    Introduction of the Trifluorohydroxyphenylpropyl Group: This step involves the reaction of the methoxyphenyl intermediate with a trifluoromethylated reagent under controlled conditions to introduce the trifluorohydroxyphenylpropyl group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of trifluoromethyl and methoxy groups can enhance the pharmacokinetic properties of the compound.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Physicochemical Properties Biological Activity Reference
Target Compound 4-Methoxyphenyl, trifluoro-hydroxypropyl logP*: ~3.2 (predicted) Not reported -
N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide 4-Bromophenyl, chromen-3-yloxy, 4-methoxyphenyl Molar mass: 494 g/mol; Mp: 223–224°C Adenosine A2B receptor binding (IC₅₀: 1.2 µM)
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenyl, nitro-trifluoromethyl, hydroxypropyl logP: Adjusted for H-bonding and branching Not reported (electrochemical applications)
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide 4-Methoxyphenyl, propargyl group Synthesized via chemoenzymatic route Intermediate for bioactive molecules
N-(3,3-Diphenylpropyl)-3-(4-Methoxyphenyl)propanamide Diphenylpropyl, 4-methoxyphenyl Molar mass: 373.49 g/mol Not reported (structural analog)
3-(Phenylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide Phenylthio, trifluoro-hydroxypropyl Higher lipophilicity vs. target compound Not reported

*logP predicted using fragment-based methods.

Key Findings from Structural Comparisons

Aromatic Substitutions: The 4-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., 4-bromophenyl in VIj) but reduces logP due to the polar methoxy group .

Trifluoromethyl and Hydroxypropyl Moieties: The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to non-hydroxylated analogs (e.g., diphenylpropyl in ) . The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, contrasting with ferrocenyl derivatives (), which offer redox activity .

Biological Activity: Chromen-3-yloxy derivatives () exhibit adenosine A2B receptor antagonism, suggesting the target compound’s 4-methoxyphenyl and hydroxypropyl groups could be optimized for similar targets .

Biological Activity

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic compound characterized by its unique trifluoromethyl and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anti-inflammatory properties, and effects on metabolic pathways.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N1O2C_{18}H_{20}F_3N_1O_2. Its structure features a propanamide backbone with a methoxyphenyl group and a trifluoro-2-hydroxy-2-phenylpropyl substituent.

PropertyValue
Molecular Weight333.35 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. The hydroxy group can form hydrogen bonds with target proteins, potentially leading to modulation of enzymatic activity and receptor interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, the presence of the trifluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways. Studies have shown that related compounds can inhibit cyclooxygenases (COX), which are key enzymes in inflammatory processes.

Anti-inflammatory Effects

Compounds with methoxy and trifluoromethyl groups have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies

  • Study on Metabolic Effects : A study evaluated the effects of related compounds on lipid metabolism in high-fat diet-induced obesity models. The results indicated that these compounds significantly reduced triglyceride accumulation in hepatic tissues, suggesting potential applications in metabolic disorders.
  • Inhibition of COX Enzymes : In vitro studies demonstrated that derivatives of this compound could effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins associated with inflammation.

Research Findings

Recent studies have highlighted the importance of the molecular structure in determining biological activity. The presence of both the methoxy and trifluoromethyl groups appears crucial for enhancing bioactivity:

  • Binding Affinity : Compounds with similar structures showed increased binding affinity to GPR41 receptors, which are involved in metabolic regulation.
  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which contribute to their anti-inflammatory effects.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionEffective against COX enzymes
Anti-inflammatoryReduced cytokine levels in animal models
Metabolic RegulationDecreased triglyceride levels in liver tissues
Antioxidant PropertiesSignificant reduction in oxidative stress markers

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